

Technical Guide: Confirmation of 1-(2-Chloroethyl)-4-isopropylpiperazine Identity Using MS

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)-4-isopropylpiperazine

CAS No.: 722491-42-1

Cat. No.: B2952517

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Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine is a critical alkylating intermediate often monitored as a Potential Genotoxic Impurity (PGI) in the synthesis of piperazine-based pharmaceuticals. Its structural alert—the N-chloroethyl moiety—classifies it under ICH M7 guidelines, necessitating highly sensitive detection limits (often <10 ppm).

This guide provides a definitive methodology for confirming the identity of this molecule using Mass Spectrometry (MS). Unlike NMR or IR, which lack the sensitivity for trace analysis in complex matrices, MS offers a dual-validation system: isotopic fingerprinting and characteristic fragmentation, specifically the diagnostic loss of HCl and aziridinium ion formation.

Part 1: Comparative Analysis of Analytical Techniques

The following table objectively compares MS against alternative spectroscopic methods for this specific application.

Feature	LC-MS/MS (Recommended)	NMR (1H/13C)	HPLC-UV
Primary Utility	Trace quantification & ID confirmation	Structural elucidation (pure compound)	Routine purity testing
Sensitivity (LOD)	High (ppb to low ppm range)	Low (requires >1 mg pure sample)	Moderate (depends on chromophore)
Selectivity	Excellent (m/z + fragmentation)	High (if matrix is clean)	Low (non-specific absorption)
Matrix Tolerance	High (with MRM/SIM modes)	Low (signals obscured by matrix)	Low (co-elution risks)
Specific Limitation	Requires ionization optimization	Not suitable for impurity <0.1%	Weak UV absorbance of piperazines

Verdict: While NMR is the gold standard for de novo structural characterization of the synthesized standard, LC-MS/MS is the only viable technique for confirming the identity and presence of **1-(2-Chloroethyl)-4-isopropylpiperazine** as an impurity in drug substances due to the requirement for trace-level detection.

Part 2: Mass Spectrometry Identity Validation

The Isotopic Fingerprint (The "Smoking Gun")

The presence of a single chlorine atom provides an unmistakable isotopic signature. Chlorine exists naturally as

(75.8%) and

(24.2%).

- Target Formula:
- Monoisotopic Mass (): ~190.12 Da
- Protonated Ion $[M+H]^+$: m/z 191.1

Validation Criteria: In the MS1 spectrum, you must observe two peaks separated by 2 Da:

- Base Peak (): m/z 191.1 ()
- Isotope Peak (): m/z 193.1 ()
- Intensity Ratio: The height of the 193.1 peak must be approximately 33% (1:3) of the 191.1 peak.

Diagnostic Fragmentation Pathways (MS/MS)

Confirmation requires matching the precursor ion to specific product ions. The fragmentation of nitrogen mustards in ESI+ is driven by the instability of the chloroethyl group and the basicity of the piperazine nitrogens.

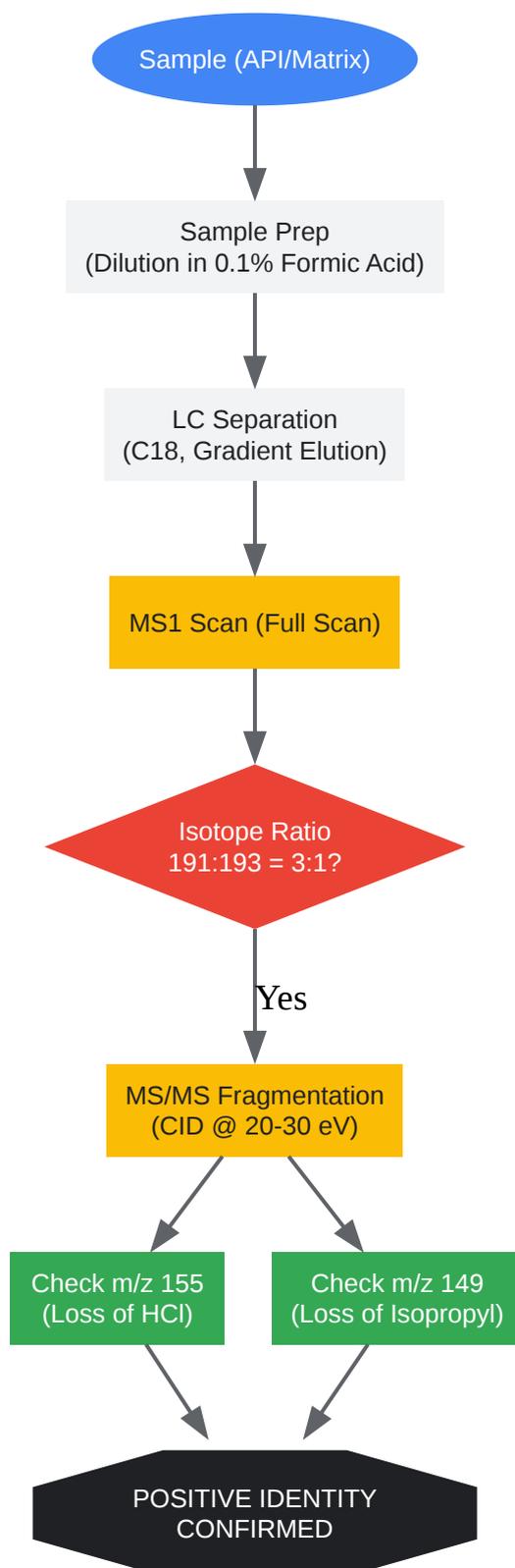
Key Fragment Ions:

- m/z 155.1 (Loss of HCl): The most dominant transition. The lone pair on the nitrogen attacks the -carbon of the chloroethyl group, expelling (neutral loss of 36 Da) to form a reactive aziridinium ion or a stable vinyl-piperazine species.
- m/z 149.0 (Loss of Isopropyl): Cleavage of the N-isopropyl group (Neutral loss of , 42 Da).
- m/z 113.1 (Piperazine Ring Cleavage): Further degradation of the ring structure.

Part 3: Visualization of Mechanisms

Diagram 1: Analytical Workflow

This decision tree outlines the logical flow for confirming identity, from sample prep to data interpretation.

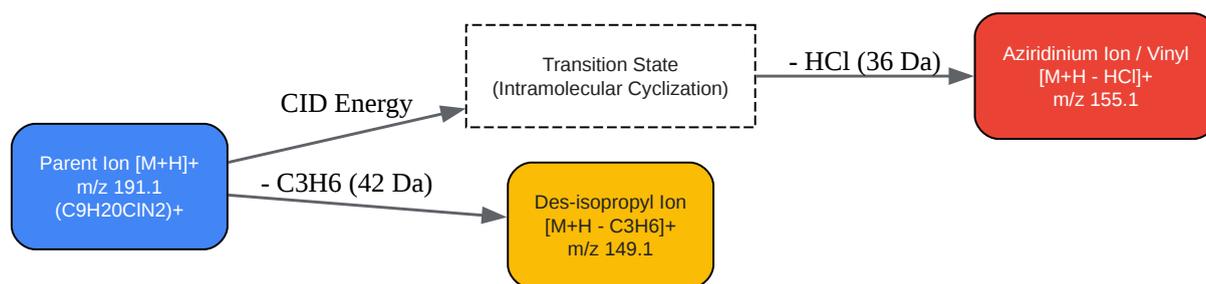


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Caption: Logical decision tree for the LC-MS identification of **1-(2-Chloroethyl)-4-isopropylpiperazine**.

Diagram 2: Mechanistic Fragmentation Pathway

This diagram illustrates the structural changes occurring inside the collision cell, validating the m/z transitions.



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Caption: Proposed ESI+ fragmentation pathway showing the diagnostic loss of HCl and the isopropyl group.

Part 4: Experimental Protocol (Standard Operating Procedure)

This protocol is designed for self-validation. The use of a "system suitability" step ensures the instrument is capable of detecting the specific isotopic pattern before analyzing samples.

Reagents & Standards

- Reference Standard: **1-(2-Chloroethyl)-4-isopropylpiperazine** (dihydrochloride salt preferred for stability).
- Solvents: LC-MS grade Acetonitrile (ACN) and Water.

- Modifier: Formic Acid (FA) – Essential for protonation of the piperazine nitrogens.

LC Conditions

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
 - Why: Retains the moderately polar piperazine while eluting salts early.
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 5% B (Equilibration)
 - 1-5 min: 5% -> 95% B (Elution of analyte)
 - 5-7 min: 95% B (Wash)

MS Conditions (ESI Positive)

- Source: Electrospray Ionization (ESI+).[2]
- Capillary Voltage: 3.0 - 3.5 kV.
- Scan Mode:
 - Full Scan (Q1): m/z 100 – 300 (To visualize isotope pattern).
 - Product Ion Scan (MS2): Precursor 191.1 -> Sweep 50-200.
- Collision Energy (CE):
 - Start at 15 eV.[3] Ramp to 35 eV to optimize for the m/z 155 fragment.

System Suitability Criteria (Pass/Fail)

Before running samples, inject the standard (1 μ g/mL) and verify:

- Retention Time: Stable within ± 0.1 min.
- Isotope Ratio: 193/191 intensity ratio between 0.30 and 0.35.
- S/N Ratio: >10 for the m/z 155 transition at the Limit of Quantitation (LOQ).

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